molecular formula C13H19BrO2 B1407840 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol CAS No. 1458652-81-7

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol

Cat. No. B1407840
M. Wt: 287.19 g/mol
InChI Key: HLWLFZVPAUCOCV-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

To a mixture of 4-bromo-3,5-dimethylphenol (625 mg) and Cs2CO3 (5 g) in N,N-dimethylformamide (10 mL) is added 5,5-dimethyl-[1,3,2]dioxathiane-2-oxide (467 mg). The mixture is stirred for 12 hours at 100° C. and then partitioned between water and ethyl acetate. The organic phase is washed with brine and dried (MgSO4). The solvent is evaporated and the residue is purified by HPLC on reversed phase to give the title compound. Yield: 251 mg; LC (method 7): tR=1.16 min; Mass spectrum (ESI+): m/z=287 [M+H]+.
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]1([CH3:25])[CH2:23]OS(=O)[O:20][CH2:19]1>CN(C)C=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:17][C:18]([CH3:25])([CH3:23])[CH2:19][OH:20])=[CH:4][C:3]=1[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
625 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
467 mg
Type
reactant
Smiles
CC1(COS(OC1)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by HPLC on reversed phase

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(OCC(CO)(C)C)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.